molecular formula C24H24N4O3S B11057162 N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B11057162
M. Wt: 448.5 g/mol
InChI Key: ABVUOISTBKIIPS-AFUMVMLFSA-N
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Description

N’-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide typically involves the condensation of 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide with 3-ethoxy-4-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dimethyl-N’-[(E)-(4-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
  • N’-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical reactivity and potential for various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-methoxyphenyl)methylideneamino]-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C24H24N4O3S/c1-5-31-19-13-17(8-9-18(19)30-4)14-25-27-23(29)22-21(28-10-6-7-11-28)20-15(2)12-16(3)26-24(20)32-22/h6-14H,5H2,1-4H3,(H,27,29)/b25-14+

InChI Key

ABVUOISTBKIIPS-AFUMVMLFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N4C=CC=C4)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N4C=CC=C4)OC

Origin of Product

United States

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